molecular formula C9H17I B14488461 1-Iodonon-2-ene CAS No. 65689-00-1

1-Iodonon-2-ene

Cat. No.: B14488461
CAS No.: 65689-00-1
M. Wt: 252.14 g/mol
InChI Key: CJROWVFZQBPPFB-UHFFFAOYSA-N
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Description

1-Iodonon-2-ene is an organic compound that belongs to the class of alkenes It is characterized by the presence of an iodine atom attached to a non-2-ene structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodonon-2-ene can be synthesized through several methods. One common approach involves the iodination of non-2-ene using iodine and a suitable catalyst. The reaction typically takes place under mild conditions, often in the presence of a solvent such as methanol . Another method involves the use of N-iodosuccinimide (NIS) as the iodinating agent, which provides high selectivity and yields .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Iodonon-2-ene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as halides or amines, under appropriate conditions.

    Addition Reactions: The double bond in this compound can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols.

Common Reagents and Conditions:

    Substitution: Reagents like sodium iodide in acetone can facilitate substitution reactions.

    Addition: Hydrogen bromide or chlorine in the presence of a catalyst can be used for addition reactions.

    Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (mCPBA) can be used for epoxidation.

Major Products:

    Substitution: Formation of non-2-ene derivatives with different substituents.

    Addition: Formation of vicinal dihalides or halohydrins.

    Oxidation: Formation of epoxides or diols.

Scientific Research Applications

1-Iodonon-2-ene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-iodonon-2-ene involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions. The double bond allows for addition reactions, where electrophiles add across the double bond, leading to the formation of new products. The compound’s reactivity is influenced by the electronic and steric effects of the iodine atom and the double bond.

Comparison with Similar Compounds

    1-Bromonon-2-ene: Similar structure but with a bromine atom instead of iodine. It has different reactivity due to the difference in the leaving group ability of bromine versus iodine.

    1-Chloronon-2-ene: Contains a chlorine atom, which also affects its reactivity and applications.

    Non-2-ene: The parent alkene without any halogen substitution. .

Uniqueness: 1-Iodonon-2-ene is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties. The iodine atom’s larger size and better leaving group ability compared to bromine and chlorine make this compound particularly useful in certain synthetic applications.

Properties

CAS No.

65689-00-1

Molecular Formula

C9H17I

Molecular Weight

252.14 g/mol

IUPAC Name

1-iodonon-2-ene

InChI

InChI=1S/C9H17I/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6,9H2,1H3

InChI Key

CJROWVFZQBPPFB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC=CCI

Origin of Product

United States

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